
A Technical Guide to (+)-cis-Khellactone:
Chemical Structure, Properties, and

Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+)-cis-Khellactone

Cat. No.: B107364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-cis-Khellactone, a naturally

occurring pyranocoumarin that has garnered significant interest in medicinal chemistry. As a

chiral molecule, the specific stereochemistry of khellactone derivatives is crucial for their

biological activity, particularly in the development of antiviral agents. This document details its

chemical structure, summarizes key quantitative data, and outlines relevant experimental

protocols for its synthesis and biological evaluation.

Chemical Identity and Structure
(+)-cis-Khellactone is an angular pyranocoumarin characterized by a dihydroxylated dimethyl-

dihydropyran ring fused to a chromen-2-one (coumarin) core. The "(+)-cis" designation refers to

the specific stereochemistry of the two hydroxyl groups on the pyran ring.

IUPAC Name: (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-

one[1]

Molecular Formula: C₁₄H₁₄O₅[1]

Molecular Weight: 262.26 g/mol [1]

CAS Number: 24144-61-4[1]
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The enantiomer, (-)-cis-khellactone, possesses the (9S,10S) configuration[2]. The specific

(3'R,4'R) configuration of the (+)-cis-khellactone core is considered essential for the potent

anti-HIV activity observed in its derivatives.

Caption: 2D chemical structure of (+)-cis-Khellactone ((9R,10R) configuration).

Quantitative Data Summary
This section summarizes the available physicochemical and biological activity data for (+)-cis-
Khellactone and its notable derivatives.
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Property Type Parameter Value
Notes and
Reference

Physicochemical Molecular Formula C₁₄H₁₄O₅ [1]

Molecular Weight 262.26 g/mol [1]

Solubility
Soluble in DMSO,

Chloroform, Acetone
[3][4][5]

Melting Point Data not available

Melting points for

derivatives like 4-

Methoxy-(±)-cis-

khellactone (228-

230°C) and 5-Methyl-

(±)-cis-khellactone

(185-187°C) have

been reported[6].

Biological Activity Anti-HIV Activity

Assays performed

against HIV-1

replication in H9

lymphocytes.

3',4'-di-O-(S)-

camphanoyl-(+)-cis-

khellactone (DCK)

EC₅₀ = 2.56 x 10⁻⁴

µM

A highly potent

derivative of (+)-cis-

khellactone,

demonstrating the

importance of the

(3'R,4'R)

stereochemistry for

activity.

3-Methyl-DCK
EC₅₀ < 5.25 x 10⁻⁵

µM

Methyl substitution on

the coumarin ring

further enhances

potency.

Antiplasmodial Activity Activity against

Plasmodium
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falciparum (D10

strain).

(+)-4'-Decanoyl-cis-

khellactone
IC₅₀ = 1.5 µM [7]

(+)-3'-Decanoyl-cis-

khellactone
IC₅₀ = 2.4 µM [7]

sEH Inhibition

Data reported for the

enantiomer, (-)-cis-

khellactone.

(-)-cis-Khellactone vs.

soluble epoxide

hydrolase (sEH)

IC₅₀ = 3.1 ± 2.5 µM; Kᵢ

= 3.5 µM

Demonstrates

competitive inhibition,

suggesting potential

anti-inflammatory

applications[8].

Anticancer Activity

Data reported for

derivatives of the

enantiomer, (-)-cis-

khellactone.

4-Methyl-(3'S,4'S)-(-)-

cis-khellactone

derivatives

IC₅₀ = 8.51 to 29.65

µM

Cytotoxic activity was

evaluated against

various human cancer

cell lines (HEPG-2,

SGC-7901, LS174T)

[9].

Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of (+)-cis-Khellactone are

critical for reproducibility and further development.

Chemical Synthesis: Asymmetric Dihydroxylation
The chiral diol moiety of (+)-cis-Khellactone is typically installed using a Sharpless

asymmetric dihydroxylation reaction. The general workflow is outlined below.
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Synthesis of (+)-cis-Khellactone Core
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Caption: General synthetic workflow for (+)-cis-Khellactone derivatives.

Methodology Details:

Preparation of Seselin Precursor:

A suitably substituted 7-hydroxycoumarin is reacted with 3-chloro-3-methyl-1-butyne in a

solvent like DMF with potassium carbonate and potassium iodide to form an aryl propargyl

ether.

The ether undergoes thermal rearrangement (e.g., Claisen rearrangement) in a high-

boiling solvent such as diethylaniline to yield the corresponding angular pyranocoumarin,

known as a seselin.

Asymmetric Dihydroxylation:

The seselin precursor is subjected to osmium-catalyzed asymmetric dihydroxylation[10].

To achieve the desired (9R,10R) stereochemistry of (+)-cis-Khellactone, AD-mix-β is

used. This reagent mixture contains potassium osmate, a re-oxidant (like potassium

ferricyanide), and the chiral ligand (DHQD)₂PHAL.

The reaction is typically performed in a solvent system such as t-butanol/water at low

temperatures (e.g., 0 °C to room temperature).

Purification and Derivatization:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b107364?utm_src=pdf-body-img
https://www.benchchem.com/product/b107364?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10051988/
https://www.benchchem.com/product/b107364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting crude (+)-cis-khellactone is purified using standard chromatographic

techniques (e.g., column chromatography or preparative TLC).

For creating bioactive derivatives, the purified khellactone is often acylated using various

acyl chlorides in the presence of a base like pyridine.

Biological Activity Assays
A. Anti-HIV-1 Replication Assay (H9 Lymphocyte Model)

This assay measures the ability of a compound to inhibit the replication of the HIV-1 virus in a

susceptible human T-cell line.

Cell Line: H9 human lymphoblastoid cells, which are highly susceptible to HIV-1

infection[11].

Protocol Outline:

H9 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal

bovine serum).

Cells are infected with a known titer of HIV-1 (e.g., strain HTLV-IIIB).

Immediately after infection, the cells are plated in 96-well microplates and treated with

serial dilutions of the test compound (e.g., (+)-cis-Khellactone derivatives). Control wells

include infected untreated cells (virus control) and uninfected cells (cell control).

The plates are incubated for a period of 3-7 days at 37°C in a CO₂ incubator.

Viral replication is quantified. This can be done by:

Measuring Reverse Transcriptase (RT) Activity: Supernatants are collected, and the

level of viral RT enzyme is measured using a colorimetric or radioactive assay.

P24 Antigen ELISA: The concentration of the viral core protein p24 in the supernatant is

quantified.
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Reporter Gene Assay: If using a reporter cell line (e.g., H9 cells with an integrated HIV-

LTR-luciferase construct), viral replication is measured by quantifying luciferase

activity[12][13].

Cytopathic Effect (CPE) Assay: Quantifying the formation of syncytia (giant multi-

nucleated cells) caused by viral infection[14].

The EC₅₀ (50% effective concentration) is calculated as the compound concentration that

inhibits viral replication by 50% compared to the virus control.

B. Cytotoxicity (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of

cell viability, proliferation, or cytotoxicity after exposure to a test compound[15][16].

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes

that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to purple formazan crystals[15]. The amount of formazan

produced is proportional to the number of viable cells.

Protocol Outline:

Seed cells (e.g., HEPG-2, SGC-7901 human cancer lines) in a 96-well plate at a

predetermined optimal density and allow them to adhere overnight.

Treat the cells with serial dilutions of the test compound and incubate for a specified

period (e.g., 24, 48, or 72 hours).

After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well

and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve

the formazan crystals[16].

Measure the absorbance of the resulting purple solution using a microplate reader at a

wavelength of 550-600 nm[15].
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The IC₅₀ (50% inhibitory concentration) is calculated as the compound concentration that

reduces cell viability by 50% compared to untreated control cells.

C. Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This is a fluorometric assay designed to screen for inhibitors of the sEH enzyme, which is a

target for anti-inflammatory drugs.

Principle: The assay uses a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic

acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH

to produce a highly fluorescent product[8][17][18]. A decrease in the fluorescence signal in

the presence of a test compound indicates inhibition of sEH.

Protocol Outline:

The assay is performed in a 96- or 384-well plate (typically a black plate for fluorescence

assays).

Add recombinant human sEH enzyme to wells containing assay buffer.

Add serial dilutions of the test compound (e.g., (-)-cis-khellactone) to the wells. Include a

known inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea) as a positive control and a solvent

control[19].

Pre-incubate the enzyme with the test compounds for a short period (e.g., 5-15 minutes)

at room temperature.

Initiate the enzymatic reaction by adding the PHOME substrate to all wells[17].

Measure the increase in fluorescence over time (kinetic mode) or after a fixed incubation

period (endpoint mode) using a plate reader with excitation ~330 nm and emission ~465

nm[8][17].

The IC₅₀ value is determined by plotting the percent inhibition against the compound

concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1964503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1964503/
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00717.pdf
https://www.benchchem.com/product/b107364#what-is-cis-khellactone-chemical-structure
https://www.benchchem.com/product/b107364#what-is-cis-khellactone-chemical-structure
https://www.benchchem.com/product/b107364#what-is-cis-khellactone-chemical-structure
https://www.benchchem.com/product/b107364#what-is-cis-khellactone-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b107364?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

